Oleyldimethylamine

LogP Hydrophobicity Surfactant Intermediate

Saturated C18 amines are solid and require heated handling; shorter-chain analogs lack the hydrophobic chain length for heavy-oil emulsification. Oleyldimethylamine (N,N-dimethyl-9-octadecen-1-amine) is a liquid, unsaturated C18 tertiary amine. - **Procurement advantage**: Liquid ambient state simplifies direct reactor charging vs. solid dimethyloctadecylamine, reducing energy and infrastructure needs. - **Performance differentiation**: High LogP (8.17-8.58) enables superior film-barrier corrosion protection in oilfield pipelines and counterion-free viscoelastic micelle formation (ODMAO) unattainable with saturated or short-chain alternatives.

Molecular Formula C20H41N
Molecular Weight 295.5 g/mol
CAS No. 14727-68-5
Cat. No. B12107374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleyldimethylamine
CAS14727-68-5
Molecular FormulaC20H41N
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCN(C)C
InChIInChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h11-12H,4-10,13-20H2,1-3H3/b12-11-
InChIKeyDCNHQNGFLVPROM-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleyldimethylamine Identity and Baseline Characteristics


Oleyldimethylamine (N,N-dimethyl-9-octadecen-1-amine, CAS 14727-68-5) is a long-chain unsaturated tertiary fatty amine belonging to the alkyldimethylamine class. It consists of a C18 hydrocarbon chain with a cis (Z) double bond at the 9-position and a tertiary dimethylamine head group, with a molecular weight of 295.55 g/mol [1]. The compound is a light-yellow liquid at ambient temperature and is primarily used as a key intermediate for synthesizing cationic quaternary ammonium salts and amine oxide surfactants [2]. Its industrial relevance spans surfactant production, corrosion inhibition, emulsification, and personal care ingredient manufacturing .

Intermediate For Cationic quaternary ammonium salts & amine oxide surfactants
Industrial Use Corrosion inhibition, emulsification, surfactant production
Handling Liquid at ambient temperature facilitates pumping and mixing

Why Generic Substitution Fails for Oleyldimethylamine


Within the dimethylalkylamine class, compounds are frequently treated as interchangeable surfactant intermediates. However, the presence of the cis-9-octadecenyl chain in oleyldimethylamine imparts distinct physicochemical properties—including a higher calculated LogP of 8.17–8.58 compared to shorter-chain analogs, and a liquid physical state versus the solid state of its saturated C18 homologs—that directly affect emulsification efficiency, film-forming behavior on metal surfaces, and the performance of downstream quaternary ammonium surfactants [1]. The unsaturated chain also provides a specific reactivity profile for oxidation to amine oxide, forming a pH-responsive surfactant with unique viscoelastic properties not achievable with saturated alkyl starting materials [2]. Procurement decisions that treat dimethylcocoamine, dimethyltallowamine, or dimethyloctadecylamine as direct drop-in replacements risk altered formulation performance, changes in product physical state, and compromised corrosion inhibition efficacy.

Physical state mismatch

Replacing with solid dimethyloctadecylamine may require heated storage and alter process handling.

Hydrophobicity gap

Shorter-chain dimethylamines (C12) may reduce heavy-oil emulsification due to lower LogP.

Viscoelastic function loss

Saturated-chain analogs may not form counterion-free viscoelastic networks, limiting drag-reduction potential.

Differentiation Evidence from Closest Analogs


Enhanced Hydrophobicity and Interfacial Activity

Oleyldimethylamine demonstrates a calculated LogP (octanol-water partition coefficient) of approximately 8.2–8.6, which is substantially higher than that of analogous shorter-chain dimethylamines such as dimethyldodecylamine (C12, predicted LogP ≈ 5.5–6.0). This difference in hydrophobicity drives a stronger driving force for partitioning into nonpolar phases and adsorption at hydrophobic surfaces .

Hydrophobicity
Data to verify
ΔLogP ≈ +2.2 to +3.1 vs C12
Supports oil-phase partitioning
Cross-study estimated values
LogP Hydrophobicity Surfactant Intermediate Partitioning

Liquid Physical State for Easier Handling

Oleyldimethylamine is a liquid at room temperature, whereas its fully saturated C18 homolog, dimethyloctadecylamine (DM18D, stearyl dimethyl amine), is described as a colorless solid in the Lion Specialty Chemicals product line [1]. This physical state difference arises from the cis double bond in the oleyl chain, which introduces a kink that disrupts crystal packing and lowers the melting point relative to the saturated straight-chain analog.

Physical State
Reported
Liquid vs. Solid (saturated C18)
Enables ambient handling without heating
Product datasheet confirmation
Physical State Melting Point Handling Formulation

Oleyl Radical Film-Forming Corrosion Inhibition

A classic 1957 study on amine-type corrosion inhibitors demonstrated that the oleyl radical forms closed spaces with the metal surface that trap corrosive materials and prevent oxygen penetration, a mechanism not achievable with shorter alkyl chains such as C9 [1]. The study directly compared oleyl-containing inhibitors with shorter-chain analogs, concluding that longer organic radicals provide superior inhibition and that the specific configuration of the oleyl radical creates a unique protective barrier structure [1].

Corrosion Inhibition
Class-level
Oleyl radical forms closed barrier, C9 cannot
Supports film-forming inhibitor selection
Classical 1957 study context
Corrosion Inhibition Film-Forming Amine Metal Protection Seawater

Precursor to Counterion-Free Viscoelastic Surfactants

Oleyldimethylamine serves as the direct precursor to oleyldimethylamine oxide (ODMAO), a nonionic-cationic surfactant that exhibits a reversible micelle-to-vesicle transition upon pH change—a property that enables drag reduction in turbulent pipe flow without requiring counterions [1][2]. Saturated-chain dimethylamine oxides (e.g., from dimethyloctadecylamine) do not exhibit the same viscoelastic network formation and spinnable behavior documented for oleyl-based systems [3].

Viscoelastic Surfactant
Reported
ODMAO forms micelles without counterions
Drag-reduction application fit
Saturated analogs lack documentation
Amine Oxide Viscoelastic Surfactant Drag Reduction pH-Responsive

Prioritized Application Scenarios


Film-Forming Corrosion Inhibitor Synthesis

Oleyldimethylamine is the preferred intermediate for manufacturing long-chain film-forming amine corrosion inhibitors used in steam-water cycles and oilfield pipelines. The cis-oleyl chain generates a protective barrier on metal surfaces that blocks oxygen diffusion, a mechanism documented to outperform shorter-chain amines for seawater and acidic corrosion environments [1]. Replacing oleyldimethylamine with dimethylcocoamine or dimethyltallowamine would yield inhibitors with less effective film formation and reduced barrier integrity.

Drag-Reducing and pH-Responsive Surfactant Production

Oleyldimethylamine is the essential feedstock for producing oleyldimethylamine oxide (ODMAO), a surfactant that forms threadlike micelles and vesicles without added counterions, enabling drag reduction in turbulent flow and providing pH-triggered viscoelastic changes [2][3]. Saturated-chain alternatives do not replicate this counterion-free micelle formation, making oleyldimethylamine irreplaceable for this application.

High-Molecular-Weight Emulsifier Intermediate

With a predicted LogP exceeding 8.0, oleyldimethylamine-derived surfactants provide superior emulsification of heavy oils, waxes, and nonpolar active ingredients compared to emulsifiers based on shorter-chain dimethylamines (e.g., dimethyldodecylamine, LogP ~5.5) . This makes it the preferred starting material for agricultural emulsifiable concentrates and petroleum dispersant formulations where long-chain hydrophobicity is essential.

Low-Temperature Quaternary Ammonium Salt Precursor

Oleyldimethylamine remains liquid at ambient temperature, unlike the solid saturated C18 homolog dimethyloctadecylamine [4]. This physical state advantage simplifies reactor charging and continuous processing for quaternary ammonium salt production, particularly in facilities lacking heated raw material handling infrastructure, and reduces the energy input required for melting solid feedstocks.

Application
Selection Property
Validation Focus
Corrosion inhibitor intermediate synthesis
Oleyl chain film-forming behavior
Barrier integrity and oxygen exclusion testing
Drag-reducing surfactant production
Counterion-free viscoelastic network formation
pH-responsive micelle-to-vesicle transition
High-MW emulsifier intermediate
Long-chain hydrophobicity (LogP)
Emulsification efficiency for heavy oils
Low-temp quaternary ammonium salt precursor
Liquid physical state at ambient temp
Processability without heated handling
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